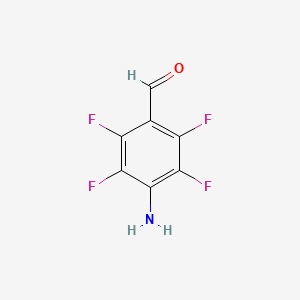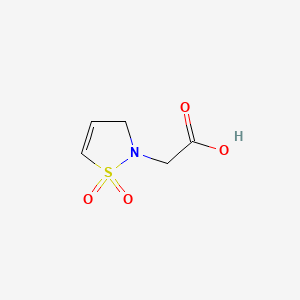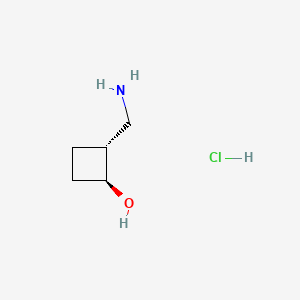![molecular formula C7H12O B13456185 rac-[(1R,2S,5S)-bicyclo[3.1.0]hexan-2-yl]methanol](/img/structure/B13456185.png)
rac-[(1R,2S,5S)-bicyclo[3.1.0]hexan-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-[(1R,2S,5S)-bicyclo[310]hexan-2-yl]methanol is a chiral compound with a bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,2S,5S)-bicyclo[3.1.0]hexan-2-yl]methanol typically involves the following steps:
Cyclization: The initial step involves the cyclization of a suitable precursor to form the bicyclic structure.
Resolution: The racemic mixture is then resolved into its enantiomers using chiral resolution techniques such as chromatography or crystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization and hydroxylation processes, followed by efficient resolution methods to obtain the desired enantiomer in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
rac-[(1R,2S,5S)-bicyclo[3.1.0]hexan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form corresponding alkanes using hydrogenation techniques.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride in pyridine, phosphorus tribromide in ether.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides.
Applications De Recherche Scientifique
rac-[(1R,2S,5S)-bicyclo[3.1.0]hexan-2-yl]methanol has several applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of complex molecules and as a precursor for various chemical reactions.
Mécanisme D'action
The mechanism of action of rac-[(1R,2S,5S)-bicyclo[3.1.0]hexan-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
[(1R,2S,5S)-bicyclo[3.1.0]hexan-2-yl]methanol: The enantiomerically pure form of the compound.
Bicyclo[3.1.0]hexane derivatives: Compounds with similar bicyclic structures but different functional groups.
Uniqueness
rac-[(1R,2S,5S)-bicyclo[3.1.0]hexan-2-yl]methanol is unique due to its specific stereochemistry and the presence of the hydroxyl group, which imparts distinct chemical and biological properties compared to other bicyclo[3.1.0]hexane derivatives.
Propriétés
Formule moléculaire |
C7H12O |
|---|---|
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
[(1S,2R,5R)-2-bicyclo[3.1.0]hexanyl]methanol |
InChI |
InChI=1S/C7H12O/c8-4-6-2-1-5-3-7(5)6/h5-8H,1-4H2/t5-,6+,7+/m1/s1 |
Clé InChI |
PEMQOCVPWIPPCB-VQVTYTSYSA-N |
SMILES isomérique |
C1C[C@H]([C@@H]2[C@H]1C2)CO |
SMILES canonique |
C1CC(C2C1C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{7-bromo-1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}piperidine-2,6-dione](/img/structure/B13456102.png)
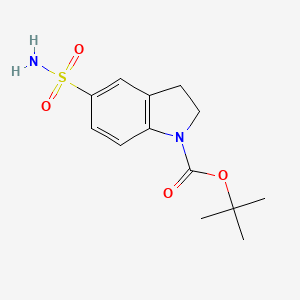

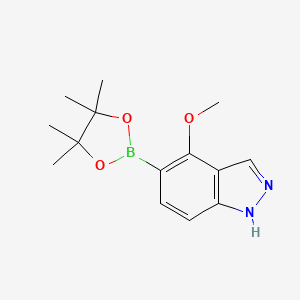

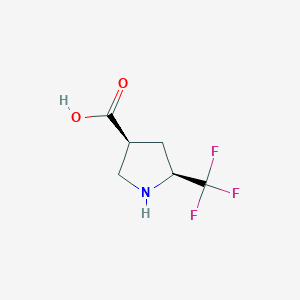
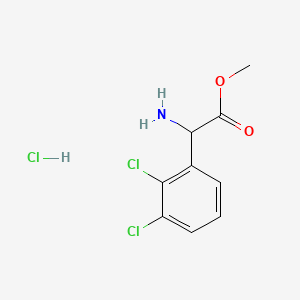

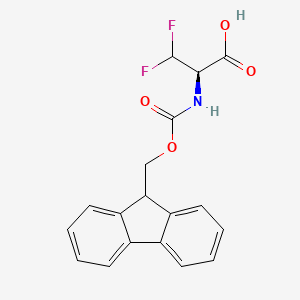
![2-Isopropoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B13456164.png)
![4-[1-(Trifluoromethyl)cyclopropyl]piperidinehydrochloride](/img/structure/B13456167.png)
